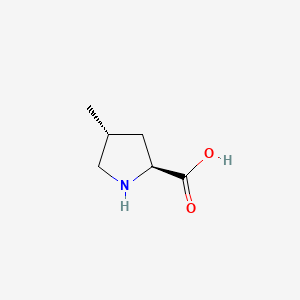![molecular formula C8H11BrO B3118058 1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone CAS No. 2306268-76-6](/img/structure/B3118058.png)
1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone
概要
説明
1-[3-(Bromomethyl)-1-bicyclo[111]pentanyl]ethanone is a compound that features a unique bicyclo[111]pentane structure This structure is characterized by a highly strained three-membered ring system, which imparts unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which allows for the generation of [1.1.1]propellane on demand. This method provides a straightforward and scalable approach to produce gram quantities of bicyclo[1.1.1]pentane derivatives .
化学反応の分析
Types of Reactions
1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Radical Reactions: The strained bicyclo[1.1.1]pentane core can participate in radical reactions, leading to the formation of complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include substituted bicyclo[1.1.1]pentane derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone is primarily based on its ability to undergo various chemical transformations due to the strained bicyclo[1.1.1]pentane core. This strain facilitates the formation of reactive intermediates, which can interact with molecular targets and pathways in biological systems. The bromomethyl group can act as a leaving group in substitution reactions, while the ethanone moiety can participate in redox reactions, further modulating its biological activity.
類似化合物との比較
Similar Compounds
1-(Bromomethyl)bicyclo[1.1.1]pentane: Similar structure but lacks the ethanone moiety.
Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate: Contains a carboxylate group instead of an ethanone moiety.
Uniqueness
1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone is unique due to the presence of both the bromomethyl and ethanone groups, which provide a combination of reactivity and functional versatility. This makes it a valuable compound for various applications in scientific research and industry.
特性
IUPAC Name |
1-[3-(bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO/c1-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMDOFYACVYFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B3117999.png)


![(1-[tris(propan-2-yl)silyl]-1h-pyrrol-3-yl)boronic acid dihydrate](/img/structure/B3118014.png)

![10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine;hydrochloride](/img/structure/B3118030.png)


![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B3118043.png)
![tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid](/img/structure/B3118048.png)

